molecular formula C16H21NO5 B15305920 3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Katalognummer: B15305920
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: LTKYUCNUESTIEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a synthetic organic compound that features a benzyloxycarbonyl-protected amino group and a tetrahydropyranyl moiety. Compounds like this are often used in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Formation of the tetrahydropyranyl moiety: This can be achieved through the reaction of a suitable precursor with dihydropyran under acidic conditions.

    Coupling reaction: The protected amino acid is then coupled with the tetrahydropyranyl moiety using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.

    Substitution: The tetrahydropyranyl moiety can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC or DMP.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.

    Substitution: Acidic conditions using HCl or basic conditions using NaOH.

Major Products

    Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: Deprotected amino acid.

    Substitution: Substituted tetrahydropyranyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Building blocks: Used as intermediates in the synthesis of more complex molecules.

    Protecting groups: The benzyloxycarbonyl group is a common protecting group in peptide synthesis.

Biology

    Enzyme inhibitors: Potential use as enzyme inhibitors due to the presence of the amino acid moiety.

    Prodrugs: Can be used in the design of prodrugs that release the active drug upon metabolic conversion.

Medicine

    Drug development: Used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.

Industry

    Chemical synthesis: Employed in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action for compounds like 3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically to release the active amino acid, which then exerts its effects through binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyloxycarbonyl-L-phenylalanine: Another benzyloxycarbonyl-protected amino acid.

    N-Benzyloxycarbonyl-L-leucine: Similar structure with a different amino acid moiety.

Uniqueness

3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is unique due to the presence of the tetrahydropyranyl moiety, which imparts different chemical properties and reactivity compared to other benzyloxycarbonyl-protected amino acids.

Eigenschaften

Molekularformel

C16H21NO5

Molekulargewicht

307.34 g/mol

IUPAC-Name

3-(oxan-4-yl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H21NO5/c18-15(19)10-14(13-6-8-21-9-7-13)17-16(20)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,17,20)(H,18,19)

InChI-Schlüssel

LTKYUCNUESTIEY-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.